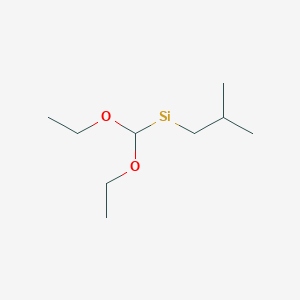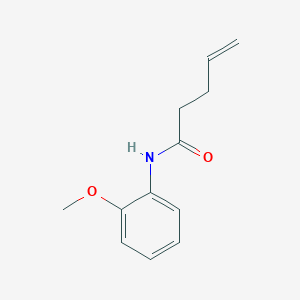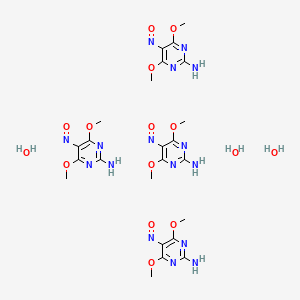![molecular formula C11H13N5O B12567748 Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- CAS No. 583830-03-9](/img/structure/B12567748.png)
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is a complex organic compound with a unique structure that combines a cyclobutane ring with a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanone with a purine derivative under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the cyclobutane ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and proteins, potentially affecting various biological pathways. The exact pathways and targets are still under investigation, but its ability to interact with DNA and enzymes makes it a compound of interest in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-methyl]-: A closely related compound with slight structural differences.
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-ethyl]-: Another similar compound with an ethyl group instead of a methylene group.
Uniqueness
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is unique due to its specific combination of a cyclobutane ring and a purine derivative. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
583830-03-9 |
|---|---|
Molekularformel |
C11H13N5O |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
[3-[(6-aminopurin-9-yl)methylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)3-7-1-8(2-7)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14) |
InChI-Schlüssel |
RCNBRBZQBFLECV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1=CN2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
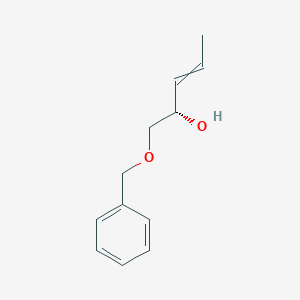
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
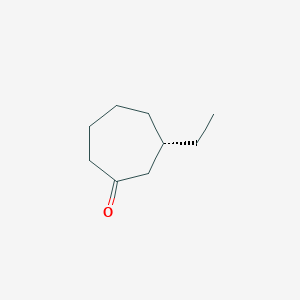

![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)


